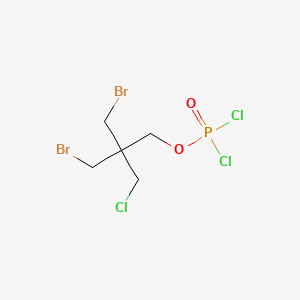
Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester is a complex organophosphorus compound It is characterized by the presence of bromine, chlorine, and phosphorus atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester typically involves the reaction of phosphorodichloridic acid with a suitable brominated and chlorinated propyl alcohol derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired ester. Common reagents used in this synthesis include phosphorus trichloride, bromine, and chlorinated propyl alcohols. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis typically produces the corresponding alcohol and phosphoric acid derivatives.
Scientific Research Applications
Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester has several scientific research applications:
Organic Synthesis: Used as a reagent for introducing phosphorus-containing groups into organic molecules.
Materials Science: Potential use in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester involves its reactivity with various nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodichloridic acid, 3-chloro-2-(chloromethyl)-2-(bromomethyl)propyl ester
- Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(methyl)propyl ester
- Phosphorodichloridic acid, 3-bromo-2-(chloromethyl)-2-(methyl)propyl ester
Uniqueness
Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester is unique due to the specific arrangement of bromine and chlorine atoms within its structure. This unique arrangement imparts distinct reactivity and properties compared to similar compounds, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
61090-86-6 |
|---|---|
Molecular Formula |
C5H8Br2Cl3O2P |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)-2-(chloromethyl)-3-dichlorophosphoryloxypropane |
InChI |
InChI=1S/C5H8Br2Cl3O2P/c6-1-5(2-7,3-8)4-12-13(9,10)11/h1-4H2 |
InChI Key |
DGNNHZCRJJDYIF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)(CBr)CBr)OP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















